molecular formula C8H11NO2 B2725427 4-(3-Oxocyclobutyl)pyrrolidin-2-one CAS No. 2385911-04-4

4-(3-Oxocyclobutyl)pyrrolidin-2-one

Cat. No.: B2725427
CAS No.: 2385911-04-4
M. Wt: 153.181
InChI Key: OFVPRZUNIIYBTI-UHFFFAOYSA-N
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Description

4-(3-Oxocyclobutyl)pyrrolidin-2-one is a fascinating chemical compound with a unique structure that opens doors to diverse applications in scientific research. This compound is characterized by its molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol .

Preparation Methods

The synthesis of 4-(3-Oxocyclobutyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned are typically employed in laboratory settings.

Chemical Reactions Analysis

4-(3-Oxocyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 4-(3-Oxocyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes highlight the compound’s ability to undergo complex transformations, making it a valuable tool in chemical research.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-oxocyclobutyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPRZUNIIYBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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